molecular formula C21H18N2O2 B13993354 N-Benzylidene-2-phenoxy-2-phenylethanehydrazonato(3-) CAS No. 32121-28-1

N-Benzylidene-2-phenoxy-2-phenylethanehydrazonato(3-)

Cat. No.: B13993354
CAS No.: 32121-28-1
M. Wt: 330.4 g/mol
InChI Key: MHHWUHZTOXRQSE-UHFFFAOYSA-N
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Description

N-(benzylideneamino)-2-phenoxy-2-phenyl-acetamide is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. Schiff bases have gained significant attention due to their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylideneamino)-2-phenoxy-2-phenyl-acetamide typically involves the condensation of benzylamine with 2-phenoxy-2-phenylacetaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzylideneamino)-2-phenoxy-2-phenyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Regeneration of the primary amine and aldehyde.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(benzylideneamino)-2-phenoxy-2-phenyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzylideneamino)-2-phenoxy-2-phenyl-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the Schiff base moiety allows it to participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzylideneamino)-2-phenylacetamide
  • N-(benzylideneamino)-2-phenoxyacetamide
  • N-(benzylideneamino)-2-phenyl-2-phenoxyacetamide

Uniqueness

N-(benzylideneamino)-2-phenoxy-2-phenyl-acetamide stands out due to its unique combination of phenoxy and phenyl groups, which contribute to its distinct chemical and biological properties. The presence of these groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

32121-28-1

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-(benzylideneamino)-2-phenoxy-2-phenylacetamide

InChI

InChI=1S/C21H18N2O2/c24-21(23-22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)25-19-14-8-3-9-15-19/h1-16,20H,(H,23,24)

InChI Key

MHHWUHZTOXRQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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